2,7-Diaminophenanthrene-9,10-dione
Overview
Description
2,7-Diaminophenanthrene-9,10-dione is a chemical compound with the molecular formula C14H10N2O2 and a molecular weight of 238.24 .
Molecular Structure Analysis
The molecular structure of 2,7-Diaminophenanthrene-9,10-dione consists of a phenanthrene core with two amine groups at the 2 and 7 positions and two carbonyl groups at the 9 and 10 positions .Chemical Reactions Analysis
2,7-Dinitrophenanthrene-9,10-dione, a related compound, has been used as a photosensitizer for the dehydrogenative lactonization of 2-arylbenzoic acids . This suggests that 2,7-Diaminophenanthrene-9,10-dione might also have potential applications in photocatalytic reactions.Physical And Chemical Properties Analysis
The melting point of 2,7-Diaminophenanthrene-9,10-dione is greater than 360°C . The predicted boiling point is 577.9±43.0°C . The predicted density is 1.456±0.06 g/cm3 .Scientific Research Applications
Molecular Complexation
One study focuses on the preparation of new molecular clefts through the condensation of diacid units with spacers, demonstrating complexation capabilities with sizable guests, indicating the potential for chemical sensing and molecular recognition applications (Nowick et al., 1990).
Corrosion Inhibition
Research has shown the efficacy of specific compounds in inhibiting mild steel corrosion in acidic solutions. This indicates the potential application of related chemical structures in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Catalytic Reactions
A study on manganese catalysts for C-H activation reveals the dual pathways of desaturation and hydroxylation for synthetic applications, highlighting the compound's potential role in selective oxidation reactions (Hull et al., 2010).
Electrochemical Sensing
The electrochemical behavior of phenanthroline on carbon nanotube surfaces and its relevance for selective recognition of copper ions and hydrogen peroxide sensing is explored, suggesting its application in sensor technology (Gayathri & Kumar, 2014).
Flame Retardancy
The development of a novel diamino hardener based on a phosphorus-modified compound for use in epoxy resin systems demonstrates improved fire behavior and potential for safer material design (Schartel et al., 2008).
DNA Binding Studies
The interaction of phenanthrene derivatives with DNA, exhibiting strong intercalator properties similar to ethidium bromide, suggests potential applications in molecular biology and medicinal chemistry (Kundu et al., 2013).
properties
IUPAC Name |
2,7-diaminophenanthrene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPYLFQPDJPOKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C(=O)C3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365753 | |
Record name | 2,7-diamino-phenanthrene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diaminophenanthrene-9,10-dione | |
CAS RN |
49546-41-0 | |
Record name | 2,7-diamino-phenanthrene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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